molecular formula C27H33N7O2 B12395196 Rezivertinib analogue 1

Rezivertinib analogue 1

Cat. No.: B12395196
M. Wt: 487.6 g/mol
InChI Key: FZPRMSLRRIEUNO-UHFFFAOYSA-N
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Description

Rezivertinib analogue 1 is a process impurity of osimertinib mesylate, which is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. This compound is primarily used in the study of non-small cell lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Rezivertinib analogue 1 involves complex synthetic routes. The exact synthetic pathways and reaction conditions are proprietary and detailed in specific patents . Generally, the synthesis involves multiple steps of organic reactions, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed due to proprietary reasons. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Rezivertinib analogue 1 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogues .

Scientific Research Applications

Rezivertinib analogue 1 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of osimertinib mesylate.

    Biology: Employed in biological assays to understand the metabolic pathways and interactions of osimertinib mesylate.

    Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of osimertinib mesylate in treating non-small cell lung cancer.

    Industry: Applied in the pharmaceutical industry for quality control and regulatory compliance

Mechanism of Action

Rezivertinib analogue 1 exerts its effects by targeting the epidermal growth factor receptor tyrosine kinase. It binds to the receptor and inhibits its activity, thereby blocking the signaling pathways involved in cell proliferation and survival. This mechanism is crucial in the treatment of non-small cell lung cancer, where the epidermal growth factor receptor is often mutated and overactive .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Rezivertinib analogue 1 include:

    Osimertinib: The parent compound, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor.

    Furmonertinib: Another third-generation epidermal growth factor receptor tyrosine kinase inhibitor.

    Aumolertinib: A similar compound used in the treatment of non-small cell lung cancer.

    Limertinib: Another compound with similar properties and applications.

Uniqueness

This compound is unique due to its specific role as a process impurity of osimertinib mesylate. This makes it valuable in studying the purity, stability, and metabolic pathways of osimertinib mesylate, providing insights that are crucial for the development and quality control of the drug .

Biological Activity

Rezivertinib analogue 1, a process impurity of osimertinib mesylate, has garnered attention in the context of non-small cell lung cancer (NSCLC) research. This compound is part of a broader category of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), which are designed to selectively target specific mutations in the EGFR gene, particularly the T790M mutation associated with resistance to earlier therapies.

This compound functions primarily as a covalent inhibitor of the EGFR, binding irreversibly to the active site of the receptor. This mechanism allows for sustained inhibition of the mutated receptor, which is crucial for overcoming resistance mechanisms commonly encountered in NSCLC treatment. The analogue exhibits a high degree of selectivity for mutant forms of EGFR over wild-type EGFR, minimizing off-target effects and enhancing therapeutic efficacy.

Biological Activity and Efficacy

Recent studies have indicated that this compound demonstrates significant biological activity against EGFR T790M mutations. Key findings from various research efforts include:

  • Efficacy in Preclinical Models : In vitro studies have shown that this compound effectively inhibits cell proliferation in NSCLC cell lines harboring the T790M mutation. The compound's IC50 values indicate potent activity, with reported values around 450 nM, suggesting strong inhibition at clinically relevant concentrations .
  • CNS Penetration : Animal studies have highlighted the ability of this compound to penetrate the blood-brain barrier, which is critical given the prevalence of central nervous system (CNS) metastases in advanced NSCLC patients . This characteristic positions it as a potential therapeutic option for patients with CNS involvement.

Clinical Studies

Clinical evaluations have provided further insights into the safety and efficacy profile of this compound:

  • Phase I/II Trials : In a phase I study involving patients with advanced NSCLC and confirmed EGFR T790M mutations, Rezivertinib was administered at various dosing levels. The results showed an overall objective response rate (ORR) of approximately 59.3% and a median progression-free survival (PFS) of 9.7 months .
  • CNS Efficacy : A significant finding from another clinical trial was that among patients with CNS metastases, this compound achieved a CNS ORR of 69% and a disease control rate (DCR) of 100%, indicating its potential effectiveness in managing brain lesions .

Safety Profile

The safety profile of this compound has been characterized by manageable adverse effects:

  • Adverse Events : In clinical studies, about 83% of patients experienced treatment-related adverse events, with grade 3 or higher events occurring in approximately 20% of cases. Commonly reported adverse effects included decreased neutrophil count and pneumonia .

Summary Table

Parameter Value
Objective Response Rate (ORR)~59.3%
Median Progression-Free Survival (PFS)~9.7 months
CNS Objective Response Rate~69%
CNS Disease Control Rate100%
Treatment-Related Adverse Events~83%
Grade ≥3 Adverse Events~20%

Properties

Molecular Formula

C27H33N7O2

Molecular Weight

487.6 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C27H33N7O2/c1-18(35)29-22-15-23(26(36-6)16-25(22)33(4)14-13-32(2)3)31-27-28-12-11-21(30-27)20-17-34(5)24-10-8-7-9-19(20)24/h7-12,15-17H,13-14H2,1-6H3,(H,29,35)(H,28,30,31)

InChI Key

FZPRMSLRRIEUNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C

Origin of Product

United States

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